REACTION_CXSMILES
|
[NH4+].[Cl-].[F:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:5]=1[CH2:13][N:14]([CH3:16])[CH3:15]>CCO.[Fe]>[CH3:16][N:14]([CH2:13][C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][C:4]=1[F:3])[NH2:10])[CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
5.19 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
494 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])CN(C)C
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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UNSPECIFIED
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Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mix of satd
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
the solids removed via filtration through diatomaceous earth
|
Type
|
WASH
|
Details
|
washed with 10% MeOH/DCM
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
ADDITION
|
Details
|
the residue treated with DCM
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
FILTRATION
|
Details
|
the resulting solid collected via filtration
|
Type
|
WASH
|
Details
|
washed with THF
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC=1C=C(N)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |